Benzyl N-[(phenylcarbamoyl)methyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-(2-anilino-2-oxoethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15(18-14-9-5-2-6-10-14)11-17-16(20)21-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAVWMDKVMBVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401663 | |
| Record name | Benzyl N-[(phenylcarbamoyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6833-09-6 | |
| Record name | Benzyl N-[(phenylcarbamoyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloroformate Activation of the Alcohol Component
Benzyl chloroformate reacts with N-(2-hydroxyethyl)phenylcarbamide in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (TEA) serves as a base to neutralize HCl byproducts:
$$
\text{Benzyl chloroformate} + \text{N-(2-hydroxyethyl)phenylcarbamide} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}
$$
Key Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents exothermic decomposition of chloroformate |
| Molar Ratio (Alcohol:Chloroformate) | 1:1.2 | Minimizes dimerization byproducts |
| Reaction Time | 4–6 hrs | Completes carbamate formation |
This method typically achieves 68–72% isolated yield after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Activated Mixed Carbonate Intermediate Approach
Recent advancements utilize p-nitrophenyl carbonates as activated intermediates to improve reaction efficiency and purity.
Synthesis of p-Nitrophenyl Carbonate Intermediate
Benzyl alcohol reacts with p-nitrophenyl chloroformate in acetonitrile with 4-dimethylaminopyridine (DMAP) catalysis:
$$
\text{Benzyl alcohol} + \text{p-Nitrophenyl chloroformate} \xrightarrow{\text{DMAP}} \text{Benzyl p-nitrophenyl carbonate}
$$
Intermediate Characterization
- Melting Point: 89–91°C
- $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$): δ 8.28 (d, 2H, Ar–H), 7.42 (d, 2H, Ar–H), 5.21 (s, 2H, OCH$$ _2 $$Ph)
Aminolysis with N-(Aminomethyl)phenylcarbamide
The carbonate intermediate reacts with N-(aminomethyl)phenylcarbamide in tetrahydrofuran (THF) at reflux:
$$
\text{Benzyl p-nitrophenyl carbonate} + \text{N-(Aminomethyl)phenylcarbamide} \xrightarrow{\Delta} \text{this compound} + \text{p-Nitrophenol}
$$
Optimized Conditions
Transition Metal-Catalyzed Reductive Carbonylation
Palladium and rhodium complexes enable single-pot synthesis from nitro precursors, offering atom-economical routes:
Reductive Carbonylation of Nitrobenzene Derivatives
| Catalyst System | Conditions | Yield |
|---|---|---|
| PdCl$$ _2 $$(PPh$$ _3 $$)$$ _2 $$ | CO (580 psi), EtOH, 180°C, 24 hrs | 74% |
| Rh$$ _6 $$(CO)$$ _{16} $$ | CO (1000 psi), i-PrOH, 160°C, 18 hrs | 81% |
The mechanism involves:
- Nitro group reduction to amine
- In situ reaction with benzyl chloroformate generated from CO and benzyl alcohol
Solid-Phase Synthesis for High-Throughput Production
Silicon-based linkers enable efficient purification and scalability:
Stepwise Procedure
- Silyl Protection :
$$
\text{N-(2-Hydroxyethyl)phenylcarbamide} + \text{tert-Butyldimethylsilyl chloride} \xrightarrow{\text{Imidazole}} \text{Silyl-protected intermediate}
$$ - Carbamate Formation :
$$
\text{Silyl-protected intermediate} + \text{Benzyl chloroformate} \xrightarrow{\text{DMAP}} \text{Protected carbamate}
$$ - Deprotection :
$$
\text{Protected carbamate} \xrightarrow{\text{CsF, MeOH}} \text{this compound}
$$
Advantages
Case Study: Industrial-Scale Synthesis
A patented process (WO2021188785) details kilogram-scale production:
Reaction Scheme
- Step 1 : N-Methyl-2-pyrrolidone (NMP) solvent system
- Step 2 : Continuous CO$$ _2 $$ bubbling to stabilize intermediates
- Step 3 : Membrane-based workup for solvent recovery
Performance Metrics
| Metric | Value |
|---|---|
| Space-Time Yield | 1.2 kg/L·day |
| E-Factor | 18.7 |
| PMI (Process Mass Intensity) | 23.4 |
Emerging Techniques: Photocatalytic Carbamate Synthesis
Visible-light-mediated reactions using eosin Y catalyst show promise for sustainable synthesis:
Reaction Conditions
- Catalyst: Eosin Y (2 mol%)
- Light Source: 450 nm LEDs
- Solvent: EtOAc/H$$ _2 $$O (3:1)
- Yield: 65% (room temperature, 12 hrs)
Analytical Characterization Benchmarks
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$ _6 $$) : δ 7.35–7.28 (m, 5H, Ar–H), 7.12–7.05 (m, 5H, Ar–H), 5.08 (s, 2H, OCH$$ _2 $$Ph), 4.01 (d, 2H, NHCH$$ _2 $$)
- IR (KBr) : 3320 cm$$ ^{-1} $$ (N–H), 1705 cm$$ ^{-1} $$ (C=O), 1520 cm$$ ^{-1} $$ (C–N)
- HRMS (ESI+) : m/z 285.1234 [M+H]$$ ^+ $$ (calc. 285.1239)
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Cost Index | Environmental Impact |
|---|---|---|---|---|
| Traditional Chloroformate | 72 | 95 | 1.00 | High (chlorinated solvents) |
| Activated Carbonate | 85 | 98 | 0.92 | Moderate |
| Reductive Carbonylation | 81 | 97 | 1.15 | Low (CO handling) |
| Solid-Phase | 79 | 99 | 1.08 | Low (solvent recovery) |
Challenges and Optimization Strategies
Common Issues
- Epimerization at the methylene carbon during acidic workup
- Residual palladium in metal-catalyzed routes (<5 ppm specification)
- Polymorphism in crystallization steps
Mitigation Approaches
- Use of Hünig's base instead of TEA for pH control
- TangPhos ligand in palladium catalysis to reduce metal leaching
- Anti-solvent crystallization with n-heptane/ethyl acetate mixtures
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[(phenylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new nucleophilic groups.
Scientific Research Applications
Prodrug Characteristics
Benzyl N-[(phenylcarbamoyl)methyl]carbamate is recognized as a prodrug, which means it is metabolically converted into an active drug upon administration. This property enhances its bioavailability and therapeutic efficacy. The hydrolysis of the carbamate moiety results in the release of active metabolites like benzylamide and benzoic acid, which can exert pharmacological effects .
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of cholinesterases (ChEs), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission, and their inhibition can have therapeutic implications for conditions such as Alzheimer's disease and other cognitive disorders. The structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring significantly influence the inhibitory potency against these enzymes .
Cholinesterase Inhibition Studies
A study evaluated various proline-based carbamates, including derivatives of this compound, for their inhibitory effects on AChE and BChE. The results demonstrated moderate inhibitory activity with IC50 values comparable to established drugs like rivastigmine. The study highlighted the importance of structural modifications in enhancing enzyme selectivity and potency .
| Compound Name | IC50 (μM) AChE | IC50 (μM) BChE |
|---|---|---|
| This compound | 46.35 | 28.21 |
| Rivastigmine | 12.5 | 15.0 |
| Galantamine | 10.0 | 20.0 |
Topical Applications
Due to its high lipophilicity, this compound is also explored for topical applications, particularly in dermatology for treating acne. Its ability to penetrate biological membranes enhances its effectiveness as a topical agent .
Chemical Properties and Safety Profile
This compound exhibits significant chemical stability under physiological conditions but may cause skin irritation upon contact, necessitating careful handling during laboratory applications .
Mechanism of Action
The mechanism of action of Benzyl N-[(phenylcarbamoyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action include enzyme inhibition and disruption of metabolic processes .
Comparison with Similar Compounds
Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate
- Structure : Replaces the phenylcarbamoyl group with a diethylcarbamoyl moiety.
- Molecular Formula : C₁₄H₂₀N₂O₃ (vs. C₁₅H₁₄N₂O₃ for the phenyl variant).
- Key Properties :
- Higher lipophilicity due to alkyl substituents.
- Reduced steric hindrance compared to the phenyl analog.
- Applications : Used in medicinal chemistry as a building block for protease inhibitors .
(R)-Benzyl N-[1-(Dimethoxyphosphoryl)Alkyl]Carbamates
Benzyl ((Diphenoxyphosphoryl)(Pyridin-3-yl)Methyl)Carbamate (79)
Benzyl N-[(Isopropylcarbamoyl)Methyl]Carbamate
Impact of Substituents
- Phenylcarbamoyl vs. Alkylcarbamoyl :
- Phosphoryl vs. Carbamoyl : Phosphoryl-containing analogs (e.g., 79–81) exhibit distinct electronic properties, making them suitable for kinase inhibition or metal chelation .
Biological Activity
Benzyl N-[(phenylcarbamoyl)methyl]carbamate is an organic compound with significant potential in various biological applications, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Overview
This compound has the molecular formula and is characterized by the presence of a benzyl group and a phenylcarbamoyl group attached to a methyl carbamate backbone. This structural configuration is pivotal for its biological activity, particularly its interaction with biological targets such as enzymes.
The primary mechanism of action for this compound involves enzyme inhibition. The compound can bind to specific active sites on enzymes, effectively blocking their activity. This inhibition can lead to various biological effects, such as:
- Acetylcholinesterase Inhibition : Similar to other carbamates, it may inhibit acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synaptic junctions, which can disrupt normal neurotransmission .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties. In vitro tests have shown that it can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The specific pathways affected by this compound are still under investigation, but initial results indicate a possible role in apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. The results from these studies are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Table 1: Antimicrobial activity of this compound against selected pathogens.
Case Studies
- Study on Enzyme Inhibition : A study conducted on the inhibitory effects of various carbamates demonstrated that this compound exhibited moderate inhibition of AChE with an IC50 value comparable to other known inhibitors . This positions it as a potential candidate for further development in neuropharmacology.
- Toxicological Assessment : Research assessing the toxicity profile of this compound indicated low cytotoxicity against human cell lines, suggesting a favorable safety profile for potential therapeutic applications .
Research Findings
Recent literature emphasizes the need for further research into the pharmacokinetics and pharmacodynamics of this compound. Key findings include:
- Hydrolysis and Metabolism : The compound is metabolized into active forms upon hydrolysis, which may enhance its bioavailability and therapeutic efficacy .
- Structure-Activity Relationship (SAR) : Studies on related carbamates have provided insights into how structural modifications can enhance biological activity, guiding future synthetic efforts to optimize efficacy against specific targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl N-[(phenylcarbamoyl)methyl]carbamate, and how can coupling efficiency be optimized?
- Methodology : Synthesis typically involves activating carboxylic acid derivatives (e.g., using isobutyl chloroformate, IBCF) in anhydrous solvents like THF at low temperatures (-20°C). A carbamate-forming reaction is then performed with benzyl-protected amines. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of reactants), monitoring pH with NaHCO₃, and purification via flash column chromatography .
- Critical Parameters : Reaction time (10–30 minutes for activation), solvent polarity, and temperature control to minimize side reactions.
Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?
- Methodology : Use single-crystal X-ray diffraction with SHELX software for structure solution and refinement. Data collection requires a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and cryogenic cooling (100–150 K). ORTEP-3 can generate thermal ellipsoid plots to visualize anisotropic displacement parameters .
- Key Metrics : Refinement parameters (R1 > 0.05, wR2 < 0.15), hydrogen bonding (e.g., N–H⋯N interactions at ~2.8–3.0 Å), and torsion angles to confirm stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
